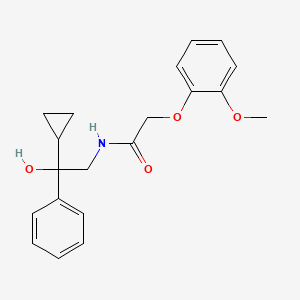

![molecular formula C17H13Cl2F3N6O B2525294 N-(4-氯苯基)-N'-(1-{2-[3-氯-5-(三氟甲基)-2-吡啶基]-2-甲基肼基}-2-氰基乙烯基)脲 CAS No. 337920-11-3](/img/structure/B2525294.png)

N-(4-氯苯基)-N'-(1-{2-[3-氯-5-(三氟甲基)-2-吡啶基]-2-甲基肼基}-2-氰基乙烯基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

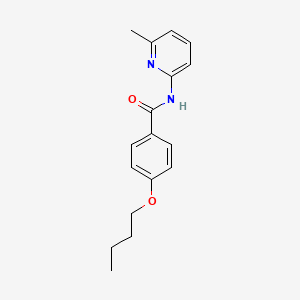

The compound N-(4-chlorophenyl)-N'-(1-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-2-cyanovinyl)urea is a derivative of urea where the phenyl and pyridyl rings are substituted with various chloro and trifluoromethyl groups. This structure suggests potential biological activity, as similar diaryl urea derivatives have been studied for their antiproliferative effects against various cancer cell lines .

Synthesis Analysis

The synthesis of related N-phenyl-N'-(4-pyridyl)urea derivatives has been explored, with a focus on their cytokinin activity . Although the specific synthesis of the compound is not detailed, similar compounds have been synthesized from corresponding acids and amine precursors . The synthesis methods for related compounds involve the use of reagents like N,N'-dichlorobis(2,4,6-trichlorophenyl)urea (CC-2) for the synthesis of pyrimidone and pyrimidine derivatives , and for N-chlorination of amino esters, amides, and peptides .

Molecular Structure Analysis

The molecular structure of N-substituted urea derivatives has been characterized using techniques such as elemental analysis, ^1H NMR, and IR spectra . These techniques provide detailed information about the substitution pattern on the urea backbone and the electronic environment of the substituents, which are crucial for understanding the compound's reactivity and potential biological activity.

Chemical Reactions Analysis

The reactivity of similar urea derivatives has been explored in the context of their biological activity. For instance, the N-phenyl-N'-(4-pyridyl)urea derivatives have been tested for cytokinin activity, which is a type of plant hormone activity . Additionally, the use of dichlorophenyl urea derivatives as reagents for the synthesis of other heterocyclic compounds indicates their potential in various chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are influenced by the nature of their substituents. The presence of chloro and trifluoromethyl groups can affect the compound's solubility, stability, and reactivity. The specific properties of the compound are not detailed in the provided papers, but the methodologies used for related compounds, such as solubility tests, stability studies, and reactivity assays, could be applied to gain insight into its physical and chemical characteristics .

科学研究应用

生物和环境意义

尿素衍生物在生物系统中至关重要,尤其是在氮代谢中。脲酶是一种催化尿素水解成氨和二氧化碳的酶,在氮循环中起着至关重要的作用,影响着土壤肥力和水生系统中的微生物代谢。尿素酶抑制剂已被研究其减轻由过量尿素分解造成的环境污染的潜力,突出了这些化合物的生态重要性 (Botewad 等人,2021; Cheng 等人,2005)。尿素在水生系统中微生物代谢中的作用已经过综述,强调了它对初级生产者可利用氮的贡献 (Solomon 等人,2010)。

农业意义

在农业中,人们探索使用尿素酶抑制剂来提高尿素基肥料的效率,减少氨挥发和硝酸盐淋失,这对环境健康和作物生产力至关重要。研究表明,某些尿素酶抑制剂可以显着减少肥料中氮的损失,有助于更可持续的农业实践 (Bremner,1995; Alexander 和 Helm,1990)。此外,探索生物固氮系统为合成尿素肥料提供了一种替代方案,在保持土壤肥力的同时可能减少环境影响 (Choudhury 和 Kennedy,2004)。

工业和其他应用

除了生物和环境背景外,尿素衍生物还因其在各种工业应用中的效用而受到研究。它们独特的化学性质使其成为电化学技术(包括能量储存和电镀)的候选材料,因为它们具有稳定性和反应性 (Tsuda 等人,2017)。此外,尿素的氢键合能力促进了它们在药物设计中的应用,在药物设计中,它们影响着药物化合物的药代动力学特征和生物活性 (Jagtap 等人,2017)。

安全和危害

This would involve studying the compound’s toxicity, its potential for causing an allergic reaction, and any risk it poses as a fire hazard or explosive. Material safety data sheets (MSDS) are a good source of this information.

未来方向

This could involve a discussion of any potential applications for the compound, areas where further research is needed, or new methods that could be used to synthesize it or improve its yield.

I hope this helps! If you have any other questions, feel free to ask.

属性

IUPAC Name |

1-(4-chlorophenyl)-3-[(E)-1-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-2-cyanoethenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2F3N6O/c1-28(15-13(19)8-10(9-24-15)17(20,21)22)27-14(6-7-23)26-16(29)25-12-4-2-11(18)3-5-12/h2-6,8-9,27H,1H3,(H2,25,26,29)/b14-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQDSRGVYWWZIM-MKMNVTDBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=CC#N)NC(=O)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N/C(=C/C#N)/NC(=O)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2F3N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-N'-(1-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-2-cyanovinyl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

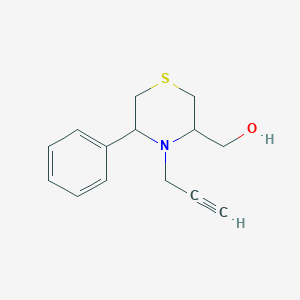

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride](/img/structure/B2525211.png)

![5-Phenyl-3,4,5,7,9,16-hexaazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-1(16),2(6),3,7,10(15),11,13-heptaene](/img/structure/B2525218.png)

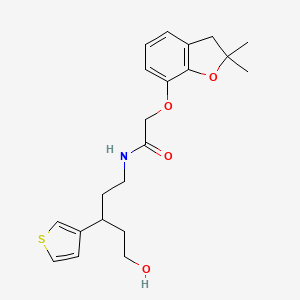

![Ethyl 6-isopropyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2525219.png)

![2-{[3-(4-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2525221.png)

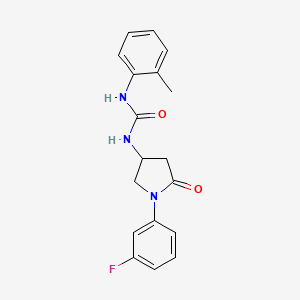

![N-(4-bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2525224.png)

![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide](/img/structure/B2525227.png)

![N-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2525228.png)

![Ethyl 4-{[2-(3,4-difluorophenoxy)benzyl]amino}benzenecarboxylate](/img/structure/B2525229.png)